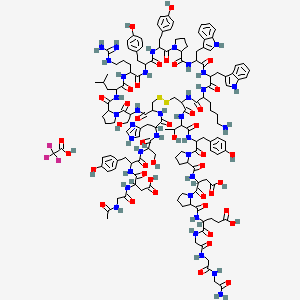
Dimethyl 3-aminophthalate hydrochloride
Overview
Description
Dimethyl 3-aminophthalate hydrochloride is an organic compound with the molecular formula C10H12ClNO4. It is a derivative of phthalic acid and is commonly used in various chemical reactions and industrial applications. This compound is known for its ability to act as a catalyst and is often utilized in the synthesis of other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 3-aminophthalate hydrochloride can be synthesized from 3-nitrophthalic acid through a series of chemical reactions. The process typically involves the following steps:
Esterification: 3-nitrophthalic acid is esterified to form dimethyl 3-nitrophthalate.
Reduction: The nitro group in dimethyl 3-nitrophthalate is reduced to an amino group, resulting in dimethyl 3-aminophthalate.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:
Dissolution: Dissolving 3-nitrophthalic acid in a suitable solvent.
Nitrogen Displacement: Displacing nitrogen to create a reactive environment.
Hydrogenation Reaction: Reducing the nitro group to an amino group.
Complexation Reaction: Forming a complex with hydrochloric acid.
Centrifugal Drying: Removing excess solvents and drying the product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-aminophthalate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-aminophthalic acid.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens or alkylating agents are used under controlled conditions
Major Products Formed
Oxidation: 3-aminophthalic acid.
Reduction: Various reduced derivatives of dimethyl 3-aminophthalate.
Substitution: Substituted phthalate derivatives
Scientific Research Applications
Dimethyl 3-aminophthalate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl 3-aminophthalate hydrochloride involves its ability to participate in various chemical reactions due to the presence of the amino group. This group can act as a nucleophile, making the compound reactive in substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Similar Compounds
Dimethyl phthalate: A simpler ester of phthalic acid, used as a plasticizer.
Dimethyl 4-aminophthalate: Similar structure but with the amino group in a different position.
3-Aminophthalic acid: The non-esterified form of dimethyl 3-aminophthalate .
Uniqueness
Dimethyl 3-aminophthalate hydrochloride is unique due to its specific reactivity and the presence of both ester and amino functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications .
Properties
IUPAC Name |
dimethyl 3-aminobenzene-1,2-dicarboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4.ClH/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2;/h3-5H,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQGJCHLNFJKFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733782 | |
| Record name | Dimethyl 3-aminobenzene-1,2-dicarboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20733782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52412-63-2 | |
| Record name | Dimethyl 3-aminobenzene-1,2-dicarboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20733782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(S)-2-[[(1R,2R)-2-Aminocyclohexyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide](/img/structure/B3029018.png)










